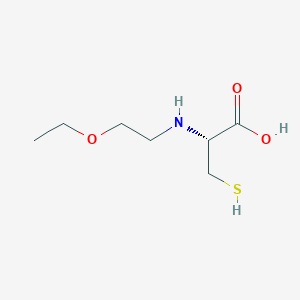
2-Ethoxyethyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl-L-cysteine is a derivative of the amino acid L-cysteine. It is characterized by the presence of an ethoxyethyl group attached to the sulfur atom of the cysteine molecule.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein function.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: It is used in the development of novel materials and as an additive in various industrial processes.
Wirkmechanismus
Target of Action
It is known that l-cysteine, a related compound, plays a crucial role in the cysteine biosynthetic pathway . The enzyme CysE, a Serine Acetyltransferase (SAT), catalyzes the first step of cysteine synthesis and is reported to be essential for the survival of persistence in several microbes
Mode of Action
It is known that l-cysteine and its derivatives can act as antioxidants and glutathione inducers . They can also be used as mucolytic agents in patients with certain lung conditions . It is possible that 2-Ethoxyethyl-L-cysteine may have similar interactions with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, it is a key component in the cysteine biosynthetic pathway . It is also involved in the production of glutathione, a crucial antioxidant in the body . It is plausible that this compound may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
After oral administration, N-acetylcysteine is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours . The half-life is approximately 15-18 hours
Result of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body . They can also induce the production of glutathione, a crucial antioxidant in the body . It is plausible that this compound may have similar effects, but more research is needed to confirm this.
Biochemische Analyse
Biochemical Properties
It is known that cysteine, a related compound, plays a crucial role in protein folding, assembly, and stability through disulfide-bond formation . It is also involved in protecting cells under oxidative stress in vivo .
Cellular Effects
It is known that cysteine, a related compound, plays a crucial role in cellular metabolism .
Molecular Mechanism
It is known that cysteine, a related compound, is involved in the biosynthesis of sulfur-containing compounds such as L-methionine, thiamine, biotin, coenzyme A, and others .
Metabolic Pathways
It is known that cysteine, a related compound, is involved in the biosynthesis of sulfur-containing compounds such as L-methionine, thiamine, biotin, coenzyme A, and others .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl-L-cysteine typically involves the reaction of L-cysteine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
L-cysteine+2-ethoxyethanol→this compound
The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial process may also incorporate steps for the recovery and recycling of solvents and catalysts to enhance sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-cysteine: The parent amino acid, which lacks the ethoxyethyl group.
N-acetyl-L-cysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.
S-methyl-L-cysteine: A derivative with a methyl group attached to the sulfur atom.
Uniqueness
2-Ethoxyethyl-L-cysteine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and reactivity compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
885457-17-0 |
|---|---|
Molekularformel |
C7H15NO3S |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
ALMNPOWSXDDYKJ-LURJTMIESA-N |
Isomerische SMILES |
CCOCCSC[C@@H](C(=O)O)N |
SMILES |
CCOCCNC(CS)C(=O)O |
Kanonische SMILES |
CCOCCSCC(C(=O)O)N |
Synonyme |
3-(2-Ethoxyethylthio)alanine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)


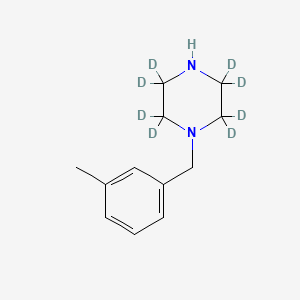
![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
![6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride](/img/structure/B564361.png)
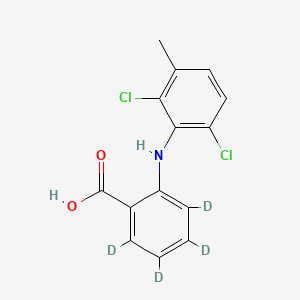
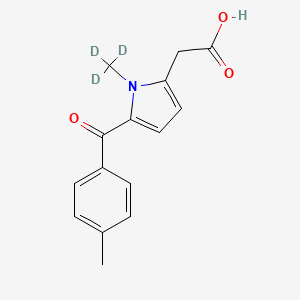
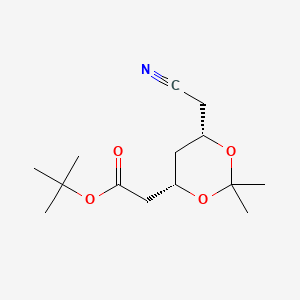

![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)
